Methyl 3-methyl-4-oxopent-2-enoate
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Overview
Description
Methyl 3-methyl-4-oxopent-2-enoate: is an organic compound with the molecular formula C7H10O3. It is a methyl ester of 3-methyl-4-oxopent-2-enoic acid and is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The compound can be synthesized from 3-methyl-4-oxopent-2-enoic acid by esterification with methanol in the presence of an acid catalyst.
Reaction Conditions: The esterification reaction typically requires heating the reactants under reflux with a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: On an industrial scale, the compound is produced through a continuous process involving the reaction of 3-methyl-4-oxopent-2-enoic acid with methanol in a reactor equipped with a distillation column to separate the ester product from the reaction mixture.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Methyl 3-methyl-4-oxopent-2-enoate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: The compound can be used as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Medicine: Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-methyl-4-oxopent-2-enoate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound is typically converted to a carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl 3-methyl-4-oxopent-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-methoxy-2-oxopent-3-enoate: Similar structure but with a methoxy group at the 4-position.
Uniqueness: Methyl 3-methyl-4-oxopent-2-enoate is unique in its reactivity and applications due to its specific structural features, such as the presence of the methyl ester group and the oxo group at the 4-position.
Properties
IUPAC Name |
methyl (E)-3-methyl-4-oxopent-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(6(2)8)4-7(9)10-3/h4H,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAODWYVSFNKRR-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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